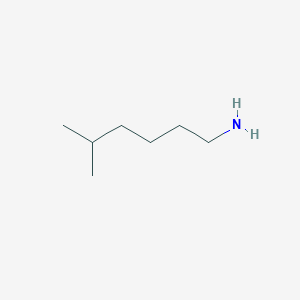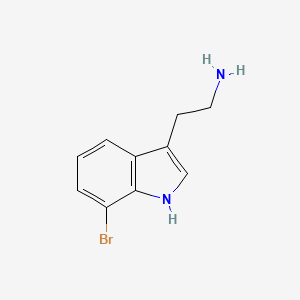
4-Ethoxyindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyindoline is not directly mentioned in the provided papers; however, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected of 4-Ethoxyindoline. For instance, the synthesis of related heterocyclic compounds such as 4-ethoxycarbonyl-2-oxazolines and 2-(4-ethoxyphenyl)isoindoline-1,3-dione suggests that 4-Ethoxyindoline could potentially be synthesized through similar methods involving ethoxy groups and nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic organic or heterocyclic compounds. For example, 4-ethoxycarbonyl-2-oxazolines are formed from ethyl α-isocyanocarboxylates and carbonyl compounds in a weakly basic ethanolic medium . Similarly, the synthesis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione involves X-ray single-crystal diffraction, indicating a complex structure that could be related to the synthesis of 4-Ethoxyindoline .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Ethoxyindoline, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, is characterized by non-planarity and significant dihedral angles between rings in the molecules. This suggests that 4-Ethoxyindoline may also exhibit a non-planar structure with potential intramolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of functional group transformations, such as hydrolysis leading to ethyl esters of N-formyl-β-hydroxyamino acids . This indicates that 4-Ethoxyindoline could also undergo similar reactions, potentially leading to various derivatives with different functional groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Ethoxyindoline are not directly reported, the properties of related compounds can provide some insights. For example, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione reveals intermolecular hydrogen bonding, which could influence the compound's solubility and melting point . The synthesis methods described for related compounds also suggest that 4-Ethoxyindoline could be synthesized with high yields under optimized conditions, which is important for its potential application in the synthesis of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Photocleavage Efficiency 4-Ethoxyindoline derivatives have been investigated for their utility in organic synthesis, particularly in the context of photocleavage efficiency. Research in this area focuses on the synthesis of 1-acyl-7-nitroindolines, where the effect of electron-donating substituents at the 4-position on photolysis efficiency has been explored. It was found that 4-methoxy substitution can significantly improve photolysis efficiency, offering potential applications in the development of photolabile precursors for carboxylic acids and other compounds (Papageorgiou & Corrie, 2000).
Photodynamic Therapy Derivatives of 4-Ethoxyindoline, such as 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, have shown promise in photodynamic therapy (PDT). These compounds exhibit moderate to high quantum yields of singlet oxygen production, which is crucial for the efficacy of PDT in cancer treatment. The research underscores the potential of these derivatives in treating cancer, with specific findings highlighting the encouraging biological test results for the zinc(II) phthalocyanine derivative in prostate and melanoma cell lines (Kucińska et al., 2015).
Electrochemical Amino-Oxygenation The electrochemical amino-oxygenation of styrenes for the synthesis of 3-methoxyindolines and 3-ethoxyindoline has been developed, showcasing an environmentally benign approach. This process, involving n-Bu4NI as a redox catalyst under constant current electrolysis, avoids the use of external oxidants and bases, marking an advance in the synthesis of indolines through an efficient and green methodology (Liang et al., 2016).
Crystal Structure Analysis Research into the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, a compound related to 4-Ethoxyindoline, has provided insights into its structural properties. This analysis, which utilized X-ray single-crystal diffraction, has implications for understanding the physical characteristics and potential applications of such compounds in material science and molecular engineering (Duru et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Indoline compounds, including 4-Ethoxyindoline, have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Eigenschaften
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDHVHEJQOARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572090 |
Source


|
| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyindoline | |
CAS RN |
220657-56-7 |
Source


|
| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

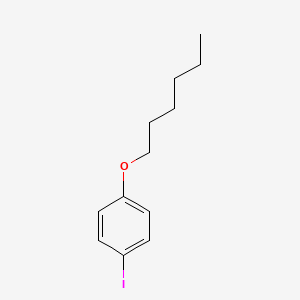
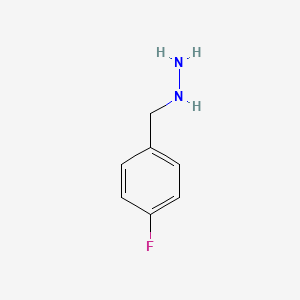
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)


![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)
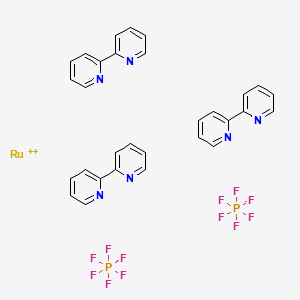

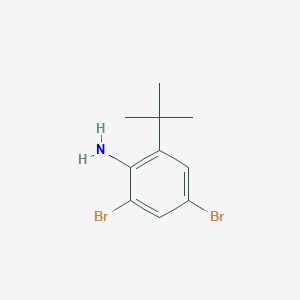
![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)
